N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide
Description
N-[3-(3,4-Dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a quinolinone-derived amide featuring a 3,4-dimethoxyphenyl substituent at position 3, a methyl group at position 1, and a propanamide chain at position 2 of the quinolin-4-one core. Its synthesis typically involves coupling reactions between functionalized quinolinone intermediates and acyl chlorides or activated carboxylic acids .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-18(24)22-21-19(13-10-11-16(26-3)17(12-13)27-4)20(25)14-8-6-7-9-15(14)23(21)2/h6-12H,5H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXFCHCIRBGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethoxyphenyl group and the propanamide side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The quinolin-4-one core is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:
N-(4-Oxo-1,4-Dihydroquinolin-2-yl)Alkylamides ()
Compounds such as N-(4-oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and hexadecanamide (3i) share the quinolinone core but have long alkyl chains (C14 and C16) instead of the 3,4-dimethoxyphenyl group. These compounds exhibit high melting points (>250°C) due to strong intermolecular van der Waals interactions, contrasting with the likely lower melting point of the target compound (exact data unavailable), where the bulky aromatic substituent may reduce crystallinity .
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₂N₂O₅ | 406.42 | Not reported | 3,4-Dimethoxyphenyl, Methyl, Propanamide |
| N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide | C₂₃H₃₂N₂O₂ | 376.51 | >250 | Tetradecanamide |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | C₁₇H₁₉NO₃ | 285.34 | 90 | Benzamide, 3,4-Dimethoxyphenethyl |
N-[3-(3-Methoxyphenyl)-1-Methyl-4-Oxo-1,4-Dihydroquinolin-2-yl]Propanamide ()
This analog replaces the 3,4-dimethoxyphenyl group with a 3-methoxyphenyl moiety. However, detailed spectroscopic or biological data for this compound are unavailable in the provided evidence .
3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)-Pyridin-2-yl)Propanamide (11a, )
Physicochemical and Spectroscopic Properties
- Melting Points : Long-chain alkylamides (e.g., 3h, 3i) exhibit markedly higher melting points (>250°C) compared to aromatic amides like Rip-B (90°C) due to differences in crystallinity and intermolecular forces .
- Spectroscopic Characterization: The target compound and its analogs are typically characterized via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (quinolinone protons at δ 6.5–8.5 ppm), and mass spectrometry. For example, Rip-B’s ¹H-NMR shows distinct signals for the 3,4-dimethoxyphenethyl group (δ 3.85–4.20 ppm) .
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by a fused aromatic system that contributes to its biological activities. Its chemical structure can be summarized as follows:
- Chemical Formula : C25H22N2O4
- Molecular Weight : 422.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of P-glycoprotein (P-gp) : This compound has shown promising results in reversing multidrug resistance (MDR) in cancer cells by inhibiting the efflux function of P-glycoprotein. In vitro studies demonstrated that it enhances the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cell lines (e.g., KB-8-5 and RLS40) by 10.2-fold and 15.6-fold respectively .
- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways involved in cell death .
- Antioxidant Properties : The presence of methoxy groups in its structure contributes to its antioxidant activity, which can protect cells from oxidative stress and may enhance its therapeutic efficacy against oxidative stress-related diseases .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
Case Studies
In a notable case study involving human cervical carcinoma cells (KB-8-5), treatment with this compound resulted in a significant reduction in cell viability when combined with doxorubicin. This combination therapy demonstrated a synergistic effect, effectively restoring sensitivity to chemotherapy in resistant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
